molecular formula C18H22N2O3 B7471513 N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide

Cat. No. B7471513
M. Wt: 314.4 g/mol
InChI Key: YQTSPXJAVNWFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 exerts its effects by inhibiting the activity of a specific enzyme called isocitrate dehydrogenase (IDH). This enzyme plays a crucial role in the metabolism of cancer cells, and its inhibition leads to a decrease in the growth and proliferation of these cells. Additionally, N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been found to activate the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in the body, leading to a decrease in inflammation. It also leads to an increase in the levels of immune cells, which are responsible for destroying cancer cells. Additionally, N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. It is also stable and can be easily synthesized in large quantities. However, one limitation of using N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1. One area of focus is the development of more efficient synthesis methods to obtain higher yields of pure N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1. Additionally, research is needed to determine the optimal dosage and administration route for the compound in vivo. Further studies are also needed to investigate the potential use of N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 in combination with other anti-cancer agents to enhance its therapeutic effects. Finally, research is needed to determine the long-term safety and efficacy of N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 in humans.

Synthesis Methods

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been synthesized using a multistep process that involves the reaction of tert-butylamine with 2-bromo-1,3-dioxoisoindoline, followed by a cyclization reaction with cyclopentanone. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to obtain high yields of pure N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1.

Scientific Research Applications

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been found to inhibit the activity of a specific enzyme, which is involved in the progression of certain cancers.

properties

IUPAC Name

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-17(2,3)19-16(23)18(10-6-7-11-18)20-14(21)12-8-4-5-9-13(12)15(20)22/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTSPXJAVNWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.